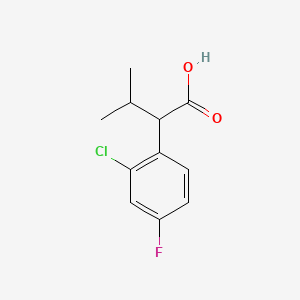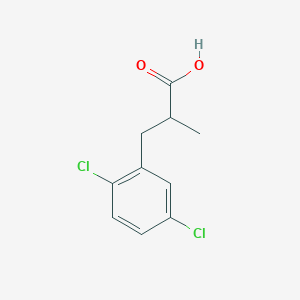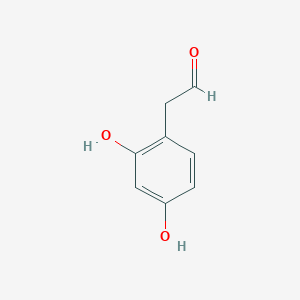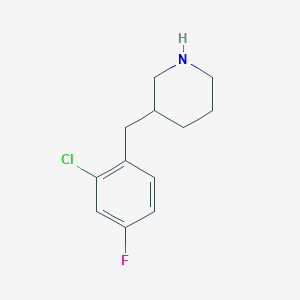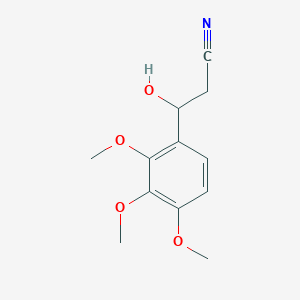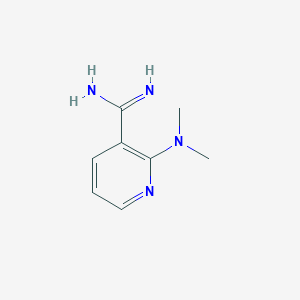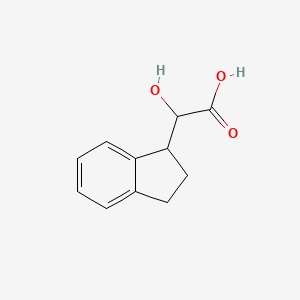
1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene is an organic compound that features a bromine atom attached to a propyl group, which is further connected to a benzene ring substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene typically involves the bromination of 1-propan-2-yl-3-(trifluoromethyl)benzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of new compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: 1-(1-Hydroxypropan-2-yl)-3-(trifluoromethyl)benzene, 1-(1-Cyanopropan-2-yl)-3-(trifluoromethyl)benzene.
Reduction: 1-(Propan-2-yl)-3-(trifluoromethyl)benzene.
Oxidation: 1-(1-Hydroxypropan-2-yl)-3-(trifluoromethyl)benzene, 1-(1-Formylpropan-2-yl)-3-(trifluoromethyl)benzene.
Aplicaciones Científicas De Investigación
1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group at the para position.
1-(1-Bromopropan-2-yl)-2-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group at the ortho position.
1-(1-Bromopropan-2-yl)-3-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and interactions in chemical and biological systems. The trifluoromethyl group imparts distinct electronic and steric effects, making this compound valuable for various applications.
Propiedades
Fórmula molecular |
C10H10BrF3 |
|---|---|
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10BrF3/c1-7(6-11)8-3-2-4-9(5-8)10(12,13)14/h2-5,7H,6H2,1H3 |
Clave InChI |
ACWUBBIXPNMWKH-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C1=CC(=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


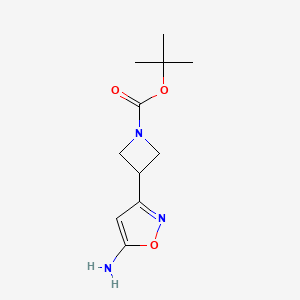

![2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B15323131.png)
